![molecular formula C9H16ClNO2 B1149339 (4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-on CAS No. 175232-04-9](/img/structure/B1149339.png)

(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

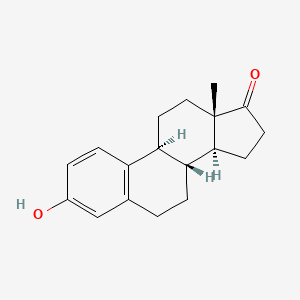

(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68184. The purity is usually 95%.

BenchChem offers high-quality (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

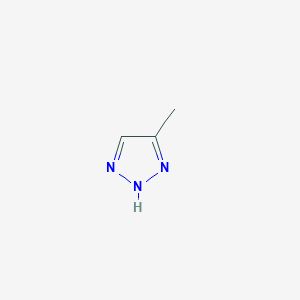

Diese Verbindung wird als Zwischenprodukt bei der Synthese einer breiten Palette von heterocyclischen Verbindungen verwendet {svg_1}. Es ist eines der bevorzugten heterocyclischen Motive, das bedeutende pharmakologische und Materialanwendungen aufweist {svg_2}.

Materialanwendungen

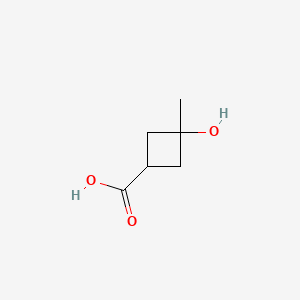

Die Verbindung hat bedeutende Anwendungen in der Materialwissenschaft {svg_3}. Es wird bei der Synthese von Polymeren verwendet {svg_4}.

Pharmakologische Anwendungen

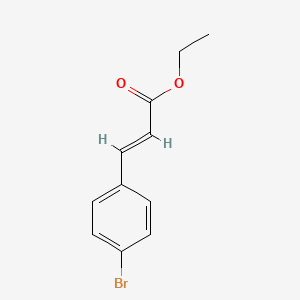

Die Verbindung weist bedeutende pharmakologische Anwendungen auf {svg_5}. Es wird bei der Synthese verschiedener Medikamente verwendet {svg_6}.

Synthese von 1,3-Oxazinen

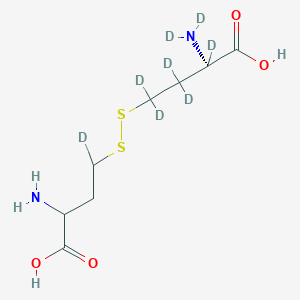

Die Verbindung wird bei der Synthese von 1,3-Oxazinen verwendet {svg_7}. Die synthetischen Methoden zur Synthese von 1,3-Oxazinen, fusionierten und spiro-1,3-Oxazinen lassen sich in mehrere Gruppen einteilen: Mehrkomponentenreaktionen, Cyclisierungsreaktionen und temperaturabhängige Rh(II)-Carbenoid-vermittelte 2H-Azirin-Ringexpansion {svg_8}.

Synthese von Benzoxazinyl-Oxazolidinonen

Es wurde ein effizientes und mildes Eintopf-Konvergenzsyntheseprotokoll für Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-on-Derivate über die Mitsunobu-Reaktion und sequentielle Cyclisierung entwickelt {svg_9}. Verschiedene tricyclische fusionierte Benzoxazinyl-Oxazolidinone wurden in guten bis ausgezeichneten Ausbeuten und hohen Enantioselektivitäten erhalten {svg_10}.

Medizinische Bedeutung

Viele Benzo[1,4]oxazin-3(4H)-on 1a-Derivate, einschließlich dieser Verbindung, wurden in den letzten Jahren synthetisiert und auf ihre Aktivität untersucht {svg_11}. Sie haben eine kardiotone Aktivität gezeigt {svg_12}, Antikrebsaktivität {svg_13}, Antiparasitenaktivität {svg_14}, antibakterielle Aktivität {svg_15}, und Angstlösende Aktivität {svg_16}.

Safety and Hazards

Wirkmechanismus

Target of Action

Benzoxazinone derivatives, which include this compound, are known to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Mode of Action

It is known that benzoxazinone derivatives interact with their targets to exert their pharmacological effects . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

These could potentially include pathways related to inflammation, pain sensation, fungal growth, neuronal protection, and bacterial growth .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of the biological system. Given the range of pharmacological activities exhibited by benzoxazinone derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of fungal and bacterial growth, and protection of neurons .

Biochemische Analyse

Biochemical Properties

(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, this compound has been found to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Moreover, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . The compound also modulates gene expression, leading to changes in the expression levels of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function . For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one have been studied over time to understand its stability and long-term effects. The compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, including prolonged activation of certain signaling pathways and continuous modulation of gene expression . These findings suggest that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and reduction . The metabolites formed can further interact with other biomolecules, influencing metabolic flux and metabolite levels . These interactions are crucial for the compound’s biological activity and its potential therapeutic effects.

Transport and Distribution

The transport and distribution of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Once inside the cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the mitochondria, where it influences mitochondrial function and energy metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h7-8H,2-6H2,1H3/t7-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIZQFKOPQTSSA-YUMQZZPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCC2OCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CCCC[C@@H]2OCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)

![(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B1149271.png)

![N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1149278.png)